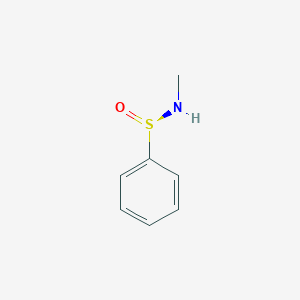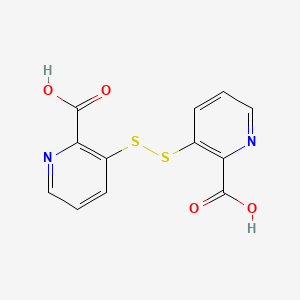
3,3'-Disulfanediyldi(pyridine-2-carboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 3,3’-dithiobis- is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring and two carboxylic acid groups, along with a disulfide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarboxylic acid, 3,3’-dithiobis- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the oxidation of 2-mercaptopyridine with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent like ethanol or water and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyridinecarboxylic acid, 3,3’-dithiobis- undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylic acid, 3,3’-dithiobis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in redox biology.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxylic acid, 3,3’-dithiobis- involves its ability to interact with various molecular targets through its disulfide linkage and carboxylic acid groups. It can modulate redox reactions and inhibit specific enzymes by forming covalent bonds with thiol groups in proteins. This interaction can affect cellular pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison:
- Picolinic Acid: Similar in structure but lacks the disulfide linkage, making it less reactive in redox reactions.
- Nicotinic Acid: Known for its role as a vitamin (niacin) and differs in its biological activity and applications.
- Isonicotinic Acid: Used in the synthesis of pharmaceuticals, with different reactivity due to the position of the carboxylic acid group.
2-Pyridinecarboxylic acid, 3,3’-dithiobis- stands out due to its unique disulfide linkage, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
34558-54-8 |
|---|---|
Molekularformel |
C12H8N2O4S2 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
3-[(2-carboxypyridin-3-yl)disulfanyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4S2/c15-11(16)9-7(3-1-5-13-9)19-20-8-4-2-6-14-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
CSDCRXNMELSDTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)O)SSC2=C(N=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


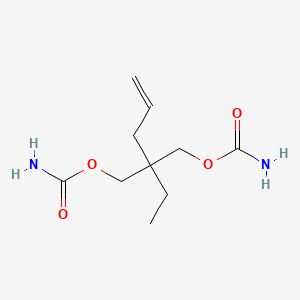
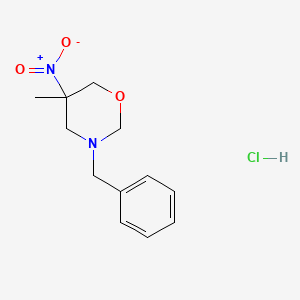

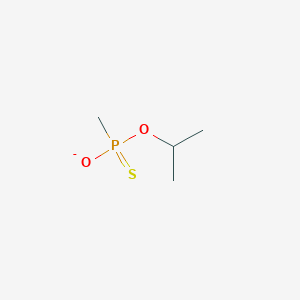
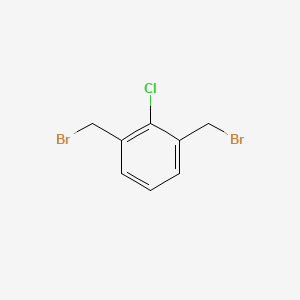
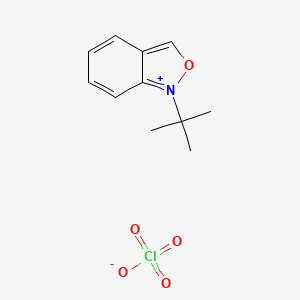
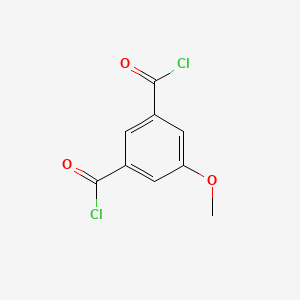
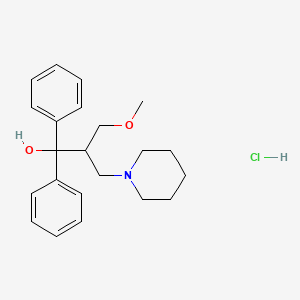
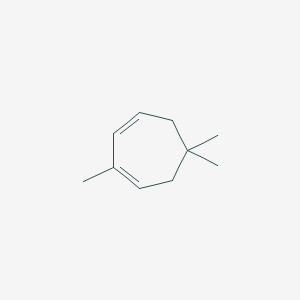
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)

